molecular formula C13H24O4 B12659572 1-Ethyl-2-methyl-3-(1-oxopropoxy)propyl butyrate CAS No. 94201-00-0

1-Ethyl-2-methyl-3-(1-oxopropoxy)propyl butyrate

Katalognummer: B12659572
CAS-Nummer: 94201-00-0
Molekulargewicht: 244.33 g/mol
InChI-Schlüssel: FWDZBBIKQATTEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-2-methyl-3-(1-oxopropoxy)propyl butyrate is an organic compound with the molecular formula C13H24O4. It is an ester, which is a type of chemical compound derived from an acid (usually carboxylic acid) and an alcohol. Esters are known for their pleasant fragrances and are commonly used in the production of perfumes and flavorings .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-2-methyl-3-(1-oxopropoxy)propyl butyrate typically involves the esterification reaction between a carboxylic acid and an alcohol. In this case, butyric acid (butanoic acid) reacts with 1-ethyl-2-methyl-3-(1-oxopropoxy)propanol under acidic conditions to form the ester. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-Ethyl-2-methyl-3-(1-oxopropoxy)propyl butyrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-Ethyl-2-methyl-3-(1-oxopropoxy)propyl butyrate has various applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-ethyl-2-methyl-3-(1-oxopropoxy)propyl butyrate involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases, enzymes that catalyze the cleavage of ester bonds. This hydrolysis releases the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Ethyl-2-methyl-3-(1-oxopropoxy)propyl butyrate is unique due to its specific combination of alkyl groups and ester functionality. This unique structure imparts distinct physical and chemical properties, making it suitable for specific applications in fragrances, flavorings, and as a plasticizer .

Eigenschaften

CAS-Nummer

94201-00-0

Molekularformel

C13H24O4

Molekulargewicht

244.33 g/mol

IUPAC-Name

(2-methyl-1-propanoyloxypentan-3-yl) butanoate

InChI

InChI=1S/C13H24O4/c1-5-8-13(15)17-11(6-2)10(4)9-16-12(14)7-3/h10-11H,5-9H2,1-4H3

InChI-Schlüssel

FWDZBBIKQATTEH-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)OC(CC)C(C)COC(=O)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.